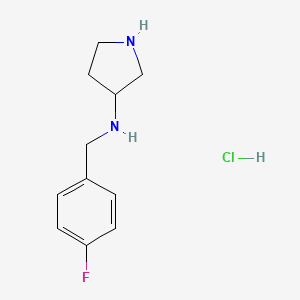

(4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

Description

(4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride (CAS: 344444-47-9) is a halogenated pyrrolidine derivative with a 4-fluorobenzyl substituent. Its molecular formula is C₁₁H₁₄ClFN₂, and it has a molecular weight of 232.70 g/mol. The compound features a pyrrolidine ring (a five-membered saturated amine) linked to a 4-fluoro-benzyl group via a tertiary amine.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-10-3-1-9(2-4-10)7-14-11-5-6-13-8-11;/h1-4,11,13-14H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGFAORGENVUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261230-77-6 | |

| Record name | 3-Pyrrolidinamine, N-[(4-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with pyrrolidine under specific conditions. One common method includes the use of a solvent such as ethanol, where the reactants are heated under reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in alkylation and arylation reactions via nucleophilic substitution at the pyrrolidine nitrogen or fluorobenzyl group. Key findings include:

-

Alkylation with alkyl halides : Reacting with methyl iodide or benzyl bromide in dimethylformamide (DMF) at 30–70°C for 1–3 hours yields N-alkylated derivatives . Sodium hydride or potassium carbonate is typically used as a base.

-

Arylation via Buchwald-Hartwig coupling : Palladium-catalyzed coupling with aryl halides (e.g., 3-bromopyridine) forms N-aryl derivatives. For example, using Pd₂(dba)₃ and DavePhos at 100°C for 18 hours achieves 78% conversion .

Table 1: Nucleophilic Substitution Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| N-Alkylation | Methyl iodide, NaH, DMF | 30°C, 2 hours | N-Methyl-pyrrolidine analog |

| N-Arylation | Pd₂(dba)₃, DavePhos | 100°C, 18 hours | Aryl-substituted derivative |

Coupling Reactions

The amine group facilitates cross-coupling reactions, enabling structural diversification:

-

Suzuki-Miyaura coupling : With Pd(PPh₃)₄ and boronic acids (e.g., 2-(trifluoromethyl)phenylboronic acid), aryl groups are introduced at the 4-position of the pyrrolidine ring. Reactions occur in acetonitrile/water at 150°C via microwave irradiation .

-

Carbodiimide-mediated coupling : Using N,N-carbonyldiimidazole (CDI), the amine reacts with diamines (e.g., 2,3-diaminobenzamide) to form urea-linked hybrids. This proceeds in pyridine/DMF at 45°C for 24 hours .

Oxidation and Reduction

-

Oxidation : Treating with potassium permanganate in acidic conditions oxidizes the pyrrolidine ring to a pyrrolidone.

-

Reduction : Lithium aluminum hydride reduces imine intermediates to secondary amines during multi-step syntheses .

Table 2: Reaction Efficiency and Selectivity

| Reaction | Catalyst/Reagent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 150°C | 10 min | 85 |

| Buchwald-Hartwig | Pd₂(dba)₃, DavePhos | 100°C | 18 hours | 78 |

| CDI Coupling | CDI | 45°C | 24 hours | 52 |

Mechanistic Insights

-

Halogenation : Electrophilic substitution at the 5-position of the pyrrolidine ring occurs with N-halosuccinimides (e.g., NBS in chloroform at reflux) .

-

Dianion formation : Deprotonation with n-butyllithium at −78°C generates a dianion, which reacts with electrophiles (e.g., O₂ or alkyl halides) to form hydroxylated or alkylated products .

Biological Relevance

Derivatives synthesized via these reactions show:

Scientific Research Applications

(4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution-Based Analogs

Halogenated Benzyl Derivatives

(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1431966-72-1):

(2,6-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride :

Alkyl-Substituted Benzyl Derivatives

- (4-Methyl-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (CAS: 1289585-18-7):

Core Structure Variants

Piperidine vs. Pyrrolidine Derivatives

- (4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride (CAS: 1264036-22-7): Molecular Formula: C₁₃H₁₈ClFN₂ Molecular Weight: 258.77 g/mol Key Difference: Six-membered piperidine ring instead of pyrrolidine.

cis-(6-Benzhydryl-piperidin-3-yl)-(4-fluoro-benzyl)-amine :

Aromatic Ring Position Variants

- (4-Fluoro-phenyl)-pyrrolidin-3-yl-amine hydrochloride (CAS: 489406-54-4):

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| (4-Fluoro-benzyl)-pyrrolidin-3-yl-amine HCl | 344444-47-9 | C₁₁H₁₄ClFN₂ | 232.70 | Para-fluoro-benzyl, pyrrolidine |

| (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine HCl | 1431966-72-1 | C₁₁H₁₄Cl₂N₂ | 249.15 | Para-chloro-benzyl, (S)-stereochemistry |

| (4-Methyl-benzyl)-(S)-pyrrolidin-3-yl-amine HCl | 1289585-18-7 | C₁₂H₁₉ClN₂ | 226.75 | Para-methyl-benzyl, (S)-stereochemistry |

| (4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine HCl | 1264036-22-7 | C₁₃H₁₈ClFN₂ | 258.77 | Piperidine core, para-fluoro-benzyl |

Research Findings and Implications

- Stereochemistry : The (S)-enantiomers of chloro and methyl analogs (e.g., CAS 1431966-72-1 and 1289585-18-7) are prioritized in studies, suggesting enantioselective receptor interactions .

- Ring Size : Piperidine analogs (e.g., CAS 1264036-22-7) exhibit higher molecular weights and flexibility, which may improve blood-brain barrier penetration compared to pyrrolidine derivatives .

- Halogen Effects : Fluorine’s small size and high electronegativity favor hydrogen bonding and metabolic stability, whereas chlorine enhances lipophilicity but may increase toxicity risks .

Biological Activity

(4-Fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a compound of interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula , which indicates the presence of fluorine, chlorine, nitrogen, and carbon atoms. The key structural components include a pyrrolidine ring and a fluorobenzyl group, which are crucial for its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways:

- Molecular Targets : The compound may interact with neurotransmitter receptors or enzymes involved in metabolic processes.

- Pathways : It is hypothesized that it influences pathways related to cell proliferation and apoptosis, making it a candidate for therapeutic applications in various diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Neuropharmacology : Similar compounds have been linked to modulation of neuropeptide systems associated with CNS disorders such as anxiety and depression .

- Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties against both Gram-positive and Gram-negative bacteria .

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzylamine | Fluorobenzene linked to an amine | Antidepressant |

| N-Methyl-pyrrolidin-3-amine | Methylated pyrrolidine | Analgesic properties |

| 1-(4-Fluorophenyl)piperazine | Piperazine ring with fluorophenyl group | Antipsychotic |

| 4-Methylbenzyl-pyrrolidin-3-amine | Methylbenzene attached to pyrrolidine | Potential anti-cancer effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited potent activity against specific cancer cell lines, showcasing IC50 values indicative of their effectiveness . For instance, derivatives showed IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against various cancer cell lines including HCT116 and Mia-PaCa2.

- Antimicrobial Testing : A study on pyrrolidine derivatives indicated that halogen substituents significantly enhance antibacterial activity, with some compounds demonstrating effective inhibition against pathogens like Staphylococcus aureus .

- Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds suggests favorable absorption and bioavailability characteristics, which are critical for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.